

# Cefquinome Efficacy: A Comparative Statistical Analysis Across Key Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of **Cefquinome**'s efficacy, drawing data from multiple veterinary studies. **Cefquinome**, a fourth-generation cephalosporin, is a critical antimicrobial agent in veterinary medicine, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its efficacy is attributed to its high stability against penicillinases and beta-lactamases.[1][3] This document synthesizes quantitative data from various clinical trials to offer an objective comparison of **Cefquinome**'s performance against other antibiotics and across different pathological conditions in cattle and swine.

## Comparative Efficacy of Cefquinome in Bovine Mastitis

Bovine mastitis remains a significant economic challenge in the dairy industry. **Cefquinome** has been extensively evaluated for its efficacy in treating clinical and subclinical mastitis caused by a range of pathogens.

Table 1: Bacteriological Cure Rates of Cefquinome in Bovine Mastitis



| Study                               | Pathogen(s)                  | Cefquinome<br>Treatment<br>Group                                                    | Comparator<br>Treatment<br>Group                                                     | Bacteriologi<br>cal Cure<br>Rate<br>(Cefquinom<br>e) | Bacteriologi<br>cal Cure<br>Rate<br>(Comparato<br>r) |
|-------------------------------------|------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------|
| Shpigel et al.<br>(1997)[4]         | Escherichia<br>coli          | 75 mg intramammar y (3x, 12h intervals) & 1 mg/kg intramuscular (2x, 24h intervals) | 75 mg ampicillin & 200 mg cloxacillin intramammar y (3x, 12h intervals)              | Significantly<br>higher than<br>comparator           | -                                                    |
| Unspecified<br>Clinical<br>Trial[5] | Clinical<br>Mastitis         | 500 mg<br>intramuscular<br>once daily for<br>3-5 days                               | -                                                                                    | 91.6%<br>(quarter-wise)                              | -                                                    |
| de Oliveira et<br>al. (2019)[6]     | Streptococcu<br>s agalactiae | 75 mg<br>intramammar<br>y (CEFIMM),<br>every 12h for<br>1.5 days                    | 250 mg cloxacillin & 125 mg ampicillin intramammar y (CLOXIMM), every 24h for 3 days | 98% (at day<br>14), 93% (at<br>day 21)               | 86% (at day<br>14), 82% (at<br>day 21)               |
| de Oliveira et<br>al. (2019)[6]     | Streptococcu<br>s agalactiae | 1 mg/kg<br>intramuscular<br>(CEFIM)                                                 | Control (no treatment)                                                               | 55% (at day<br>14), 52% (at<br>day 21)               | 25% (at day<br>14), 0% (at<br>day 21)                |
| Swinkels et al. (2013)[7]           | Staphylococc<br>us aureus    | Extended (5 days) intramammar y treatment                                           | Standard (1.5<br>days)<br>intramammar<br>y treatment                                 | 27%                                                  | 34%                                                  |



#### **Key Observations:**

- **Cefquinome**, administered parenterally with or without intramammary infusion, demonstrates significant efficacy in treating clinical coliform mastitis.[4]
- Intramammary **Cefquinome** (CEFIMM) shows a high bacteriological cure rate against Streptococcus agalactiae, appearing numerically superior to a cloxacillin and ampicillin combination, though a non-inferiority analysis suggested the latter could be a viable alternative.[6][8]
- Intramuscular **Cefquinome** (CEFIM) also shows efficacy against S. agalactiae but at a lower rate than intramammary administration.[6]
- Interestingly, one multi-center study on Staphylococcus aureus mastitis found that an extended 5-day treatment with **Cefquinome** did not improve bacteriological cure rates compared to a standard 1.5-day protocol and, in fact, showed a slightly lower cure rate.[7] However, the extended therapy did result in a significantly better clinical cure.[7]

## Comparative Efficacy of Cefquinome in Respiratory Disease

Bovine Respiratory Disease (BRD) and respiratory infections in swine are major causes of morbidity and mortality in livestock. **Cefquinome** is indicated for the treatment of these conditions.[1][9]

Table 2: Efficacy of **Cefquinome** in Respiratory Disease



| Study                              | Animal<br>Species  | Disease                              | Cefquino<br>me<br>Treatmen<br>t Group                     | Comparat<br>or<br>Treatmen<br>t Group                                     | Efficacy<br>Outcome<br>(Cefquino<br>me) | Efficacy<br>Outcome<br>(Compara<br>tor)      |
|------------------------------------|--------------------|--------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------|-----------------------------------------|----------------------------------------------|
| Unspecifie<br>d Field<br>Study[10] | Neonatal<br>Calves | Septicemia<br>(primarily<br>E. coli) | 2 mg/kg<br>intramuscul<br>ar, once<br>daily for 3<br>days | 3 mg/kg<br>gentamicin<br>intramuscul<br>ar, thrice<br>daily for 3<br>days | 68% recovery at day 3, 66% at day 7     | 51%<br>recovery at<br>day 3, 63%<br>at day 7 |

#### **Key Observations:**

 In neonatal calves with clinical signs of septicemia, Cefquinome demonstrated a higher initial recovery rate at day 3 compared to gentamicin, although the recovery rates were therapeutically equivalent by day 7.[10]

## **Experimental Protocols**

A summary of the methodologies for the key cited experiments is provided below to allow for critical evaluation and replication.

Study 1: Shpigel et al. (1997) - Experimental E. coli Mastitis in Cows[4]

- Animals: 47 multiparous Israeli Holstein cows in early lactation.
- Induction of Mastitis: Infusion of 400 to 750 CFU of E. coli into two healthy quarters of each cow.
- Treatment Groups:
  - 75 mg Cefquinome intramammarily, three times at 12-hour intervals.
  - 75 mg Cefquinome intramammarily (as above) and 1 mg/kg Cefquinome intramuscularly, two times at a 24-hour interval.
  - 1 mg/kg **Cefquinome** intramuscularly, two times at a 24-hour interval.



- 75 mg ampicillin and 200 mg cloxacillin intramammarily, three times at 12-hour intervals.
- Primary Outcome: Bacteriological cure rates and clinical recovery.

Study 2: de Oliveira et al. (2019) - Streptococcus agalactiae Subclinical Mastitis in Dairy Cows[6][8]

- Study Design: A randomized clinical trial conducted on nine dairy farms.
- Animals: Lactating cows with S. agalactiae intramammary infections.
- Treatment Groups:
  - CLOXIMM: Intramammary infusion of 250 mg cloxacillin and 125 mg ampicillin, every 24 hours for three days.
  - CEFIMM: Intramammary infusion of 75 mg Cefquinome, every 12 hours for 1.5 days.
  - CEFIM: Intramuscular injection of Cefquinome.
  - CONTROL: Negative control group.
- Primary Outcomes: Bacteriological cure at 14 and 21 days post-treatment.

Study 3: Swinkels et al. (2013) - Clinical Staphylococcus aureus Mastitis in Dairy Cows[7]

- Study Design: A multi-centered, non-blinded, randomized, positive-controlled clinical trial in five European countries.
- Treatment Groups:
  - Standard Treatment: 1.5-day intramammary Cefquinome treatment.
  - Extended Treatment: 5-day intramammary **Cefquinome** treatment.
- Primary Outcomes: Bacteriological and clinical cure rates during lactation.

#### **Mechanism of Action and Resistance**



The efficacy of **Cefquinome**, like other  $\beta$ -lactam antibiotics, is dependent on its ability to inhibit bacterial cell wall synthesis and the absence of potent bacterial resistance mechanisms.

### **Cefquinome's Mechanism of Action**

**Cefquinome** is a bactericidal antibiotic that acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[11][12][13] The  $\beta$ -lactam ring in its structure is a structural analog of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan layer.[12] This allows **Cefquinome** to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[12][13] This irreversible binding prevents the final transpeptidation step, disrupting cell wall synthesis and leading to bacterial cell death.[12]





Click to download full resolution via product page

Caption: Mechanism of action of **Cefquinome**.

#### **Bacterial Resistance to Cefquinome**

Bacterial resistance to  $\beta$ -lactam antibiotics, including **Cefquinome**, is a significant clinical concern. The primary mechanisms of resistance include enzymatic degradation of the antibiotic and modification of the target site.[12][14]

• Enzymatic Degradation: Bacteria may produce  $\beta$ -lactamase enzymes that hydrolyze the amide bond in the  $\beta$ -lactam ring, inactivating the antibiotic.[12][14]



- Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of  $\beta$ -lactam antibiotics, rendering them less effective.[14]
- Reduced Permeability: Changes in the bacterial outer membrane, particularly in Gramnegative bacteria, can restrict the entry of the antibiotic into the cell.[14]
- Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.[14]

A recent study on Staphylococcus aureus has also shed light on the transcriptomic changes associated with adaptive resistance to **Cefquinome**, revealing the involvement of genes related to cellular respiration and energy metabolism.[15]



Click to download full resolution via product page

Caption: Bacterial resistance mechanisms to **Cefquinome**.



In conclusion, the compiled data indicates that **Cefquinome** is an effective therapeutic agent for several important bacterial infections in cattle and swine. However, its efficacy can vary depending on the pathogen, the site of infection, and the treatment protocol. The emergence of resistance underscores the importance of prudent antimicrobial use and the continued surveillance of susceptibility patterns. This guide provides a foundation for informed decision-making in clinical practice and future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. savavet.com [savavet.com]
- 2. Cefquinome Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of cefquinome for treatment of cows with mastitis experimentally induced using Escherichia coli PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Efficacy of cefquinome and a combination of cloxacillin and ampicillin for treatment of dairy cows with Streptococcus agalactiae subclinical mastitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of extended cefquinome treatment of clinical Staphylococcus aureus mastitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. msd-animal-health.co.in [msd-animal-health.co.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. β-Lactam antibiotic Wikipedia [en.wikipedia.org]
- 13. Beta-Lactam Antibiotics: Mechanism of Action, Resistance Microbe Online [microbeonline.com]
- 14. Resistance mechanisms Antibiotic resistance ReAct [reactgroup.org]



- 15. Adaptive Resistance of Staphylococcus aureus to Cefquinome Sulfate in an In Vitro Pharmacokinetic Model with Transcriptomic Insights PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cefquinome Efficacy: A Comparative Statistical Analysis Across Key Veterinary Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242952#statistical-analysis-of-cefquinome-efficacy-data-from-multiple-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com